molecular formula C13H11N3 B3355020 3-benzyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-32-9

3-benzyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3355020
CAS No.: 61532-32-9
M. Wt: 209.25 g/mol
InChI Key: QEBUDKVYOQLSOC-UHFFFAOYSA-N
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Description

3-Benzyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis, allowing the isolation of the desired regioisomers . The structures of the synthesized compounds are confirmed using various spectral data, including 1H NMR and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Synthesis of 3-Benzyl-3H-imidazo[4,5-b]pyridine Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Tandem Reactions : A novel approach involves the use of environmentally friendly solvents like H2O-IPA to synthesize functionalized imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine and substituted primary amines. This method allows for high yields with minimal purification steps .
  • Cross-Coupling Reactions : The compound can also be synthesized using regioselective cross-coupling techniques that involve imidazo[4,5-b]pyridine derivatives and various nucleophiles, yielding products with excellent yields (49%-95%) depending on the ligand and catalyst used .

Pharmacological Potential

This compound derivatives exhibit a wide range of pharmacological activities:

2.1. Anticancer Activity

Research has highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are crucial in cancer cell proliferation. For instance:

  • Compound CCT137690 selectively inhibits Aurora-A kinase and has shown efficacy against various cancer cell lines such as SW620 and HCT116 with IC50 values as low as 0.23 μM .

2.2. Anti-inflammatory Properties

Certain derivatives have demonstrated anti-inflammatory effects by inhibiting pathways associated with oxidative stress and inflammation:

  • For example, studies have shown that specific imidazo[4,5-b]pyridine compounds can reduce inflammatory responses in human retinal pigment epithelial cells by modulating transcription factors like Nrf2 and NF-κB .

2.3. Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties:

  • They exhibit activity against both Gram-positive and Gram-negative bacteria. Structural modifications can enhance their effectiveness; for instance, the introduction of chlorine atoms or methyl groups significantly boosts antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Fungicidal Activity

Recent studies have also identified the fungicidal properties of certain imidazo[4,5-b]pyridine derivatives:

  • Compounds synthesized showed significant activity against plant pathogens such as Puccinia polysora, with efficacy comparable to established fungicides like tebuconazole. The structure-activity relationship indicates that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can lead to enhanced fungicidal properties .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study on Aurora KinasesAnticancerCompound CCT137690 inhibited Aurora-A kinase effectively in cancer cell lines with IC50 values <0.34 μM .
Anti-inflammatory EffectsRetinal IschemiaCertain derivatives reduced oxidative stress markers in ARPE-19 cells significantly .
Antimicrobial TestingBacterial InhibitionEnhanced activity against Gram-positive and Gram-negative bacteria was observed with specific structural modifications .
Fungicidal ActivityPlant PathogensCompounds showed EC50 values comparable to commercial fungicides against Puccinia polysora .

Mechanism of Action

Biological Activity

3-Benzyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active molecules. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives. The following table summarizes key findings regarding their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3fK5629.2COX-2 inhibition
3gPANC-183.54Cytotoxicity
3hMDA-MB-23157.69Cytotoxicity
2,3-diarylMCF-7ModerateCytotoxicity
2,3-diarylMDA-MB-468ModerateCytotoxicity

Key Findings:

  • Cytotoxicity: Compound 3f demonstrated potent COX-2 inhibitory activity with an IC50 of 9.2 µM, indicating potential as an anti-inflammatory and anticancer agent .
  • Selectivity: The compounds exhibited varying degrees of selectivity towards different cancer cell lines, with some derivatives showing moderate cytotoxicity against breast and leukemia cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against resistant bacterial strains:

  • Antibacterial Activity: The compound has been investigated for its ability to inhibit the growth of various bacteria, although specific MIC values were not consistently reported across studies .

Enzyme Inhibition

The compound acts as a positive allosteric modulator at GABA A receptors and exhibits enzyme inhibition properties:

  • GABA A Receptor Modulation: Enhances receptor response to GABA, potentially impacting neurological functions .
  • Enzyme Inhibition: It inhibits aromatase and proton pumps, contributing to its anticancer effects .

Case Studies

  • Cytotoxicity Evaluation:
    A study evaluated eight derivatives of 3H-imidazo[4,5-b]pyridine against nine cancer cell lines using the MTT assay. The results indicated that structural variations significantly affected both potency and selectivity against COX enzymes .
  • Molecular Docking Studies:
    Molecular docking studies revealed that compound 3f binds effectively to the COX-2 active site, similar to celecoxib, suggesting a competitive inhibition mechanism .

Properties

IUPAC Name

3-benzylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-12-7-4-8-14-13(12)16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBUDKVYOQLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451722
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-32-9
Record name 3-(Phenylmethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61532-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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